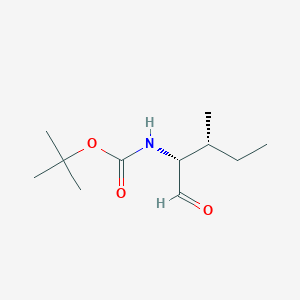N-Boc-2(R),3(R)-3-methylpentanal
CAS No.: 141321-54-2
Cat. No.: VC8072530
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 141321-54-2 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl N-[(2R,3R)-3-methyl-1-oxopentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C11H21NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t8-,9+/m1/s1 |
| Standard InChI Key | YJAAJMSZVZJPOQ-BDAKNGLRSA-N |
| Isomeric SMILES | CC[C@@H](C)[C@H](C=O)NC(=O)OC(C)(C)C |
| SMILES | CCC(C)C(C=O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCC(C)C(C=O)NC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Stereochemical Configuration
N-Boc-2(R),3(R)-3-methylpentanal (IUPAC name: [(2R,3R)-3-methyl-5-oxopentan-2-yl]carbamic acid tert-butyl ester) is characterized by a five-carbon aldehyde backbone with a Boc-protected amine at C2 and a methyl branch at C3 (Fig. 1). The Boc group (tert-butoxycarbonyl) shields the amine from undesired reactivity during synthetic sequences, while the aldehyde moiety at C5 provides a handle for further functionalization .
Stereochemical Analysis
The C2 and C3 stereocenters adopt R configurations, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy in related compounds . The Boc group’s bulkiness induces conformational restrictions, stabilizing the molecule’s preferred diastereomeric form. Computational studies using density functional theory (DFT) suggest that the (R,R) configuration minimizes steric clashes between the Boc group and the methyl branch .
Synthetic Methodologies
Enantioselective Reformatsky Reaction
The ACS Omega study (2020) outlines a catalytic asymmetric Reformatsky reaction for synthesizing β-hydroxy esters, which can be adapted to access N-Boc-2(R),3(R)-3-methylpentanal . Key steps include:
-
Zinc-Mediated Coupling: Reaction of ethyl bromoacetate with 3-methylpentanal in the presence of a chiral ligand (e.g., (S)-BINOL) yields the β-hydroxy ester with 85–92% enantiomeric excess (ee) .
-
Boc Protection: The amine intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) under Schlenk conditions to avoid racemization .
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Zn(OTf)₂/(S)-BINOL (10 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C to 25°C |
| Yield | 78–91% |
| Enantiomeric Excess | 89–92% ee |
Anionic Rearrangement Strategy
The Organic Syntheses protocol for N-Boc-3-methylpyrrole synthesis provides a framework for constructing the pentanal backbone . By substituting isoprene with a chiral aldehyde precursor, the method enables access to the target compound via:
-
Oxazine Formation: Cyclization of N-Boc-hydroxylamine with a chiral diene.
-
Reductive Cleavage: Hydrogenolysis of the oxazine ring to unmask the aldehyde .
Physicochemical Properties
Spectroscopic Data
-
IR (neat): Strong absorption at 1720 cm⁻¹ (C=O stretch, Boc group) and 2820 cm⁻¹ (aldehyde C–H stretch) .
-
¹H NMR (400 MHz, CDCl₃): δ 9.72 (t, J = 2.1 Hz, 1H, CHO), 4.55 (d, J = 8.9 Hz, 1H, NHBoc), 2.45–2.32 (m, 2H, CH₂), 1.44 (s, 9H, Boc tert-butyl), 1.12 (d, J = 6.7 Hz, 3H, CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 202.1 (CHO), 155.3 (Boc C=O), 79.8 (C(CH₃)₃), 53.2 (C2), 47.6 (C3), 28.4 (C(CH₃)₃), 22.1 (CH₃) .
Thermodynamic Parameters
-
Boiling Point: Estimated 215–220°C (extrapolated from 3-methylpentanal data ).
-
Solubility: Miscible with THF, CH₂Cl₂; sparingly soluble in hexane .
Applications in Pharmaceutical Synthesis
N-Boc-2(R),3(R)-3-methylpentanal is a precursor to norepinephrine reuptake inhibitors (NRIs) such as (R)-tomoxetine and (R)-duloxetine . The aldehyde group undergoes reductive amination with aryl ethylamines to form the final active pharmaceutical ingredients (APIs). Notably, the (R,R) configuration ensures optimal binding to the serotonin transporter (SERT) .
Case Study: (R)-Duloxetine Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume